Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate
Overview
Description
Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate is an organic compound with the molecular formula C17H16FNO3 It is a derivative of benzoic acid and features a fluorine atom and a dimethylcarbamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate typically involves the esterification of 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoic acid.
Reduction: Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate
- Methyl 3-[4-(dimethylcarbamoyl)phenyl]-3-fluorobenzoate
- Methyl 3-[4-(dimethylcarbamoyl)phenyl]-5-fluorobenzoate
Uniqueness
Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate is unique due to the specific position of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s physical properties, stability, and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-19(2)16(20)12-6-4-11(5-7-12)14-10-13(17(21)22-3)8-9-15(14)18/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHFIBPBRMTFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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